(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide
Overview
Description
(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the Phenylalanine–tRNA ligase alpha subunit and Phenylalanine–tRNA ligase beta subunit . These enzymes are involved in protein synthesis, specifically in the ligation of phenylalanine to its corresponding tRNA, which is a crucial step in protein translation .
Mode of Action
This could potentially disrupt protein synthesis, leading to a halt in cellular processes and ultimately cell death .
Biochemical Pathways
The affected pathway is the protein synthesis pathway , specifically the step involving the ligation of phenylalanine to its corresponding tRNA . The downstream effects of this disruption could include a decrease in protein production, which could affect various cellular processes and lead to cell death .
Pharmacokinetics
It is known that the compound belongs to the class of organic compounds known as pyridinylpiperazines . These compounds typically have good bioavailability due to their ability to form hydrogen bonds, which can enhance their solubility and absorption .
Result of Action
The molecular and cellular effects of this compound’s action would likely include a decrease in protein production, disruption of cellular processes, and potentially cell death . This is due to the compound’s potential inhibitory effect on the Phenylalanine–tRNA ligase alpha and beta subunits .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to its target . Additionally, the presence of other molecules could potentially interfere with the compound’s ability to reach or bind to its target .
Properties
IUPAC Name |
(Z)-3-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-20(10-9-18-6-2-1-3-7-18)22-12-17-28(26,27)24-15-13-23(14-16-24)19-8-4-5-11-21-19/h1-11H,12-17H2,(H,22,25)/b10-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQAGYLLXXWBQN-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)/C=C\C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.